4-Chloro-N-phenylpicolinamide
Overview
Description
4-Chloro-N-phenylpicolinamide is a chemical compound with the molecular formula C12H9ClN2O It is a halogenated heterocycle, specifically a chlorinated derivative of picolinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N-phenylpicolinamide can be synthesized through a multi-step chemical process. One common method involves the reaction of picolinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to produce this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-phenylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution Reactions: Products include various substituted picolinamides depending on the nucleophile used.
Oxidation Reactions: N-oxide derivatives of this compound.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
4-Chloro-N-phenylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-phenylpicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the amide group can influence its binding affinity and specificity. The compound may interact with molecular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-Chloro-N-phenylpicolinamide can be compared with other similar compounds such as:
4-Methoxy-N-phenylpicolinamide: This compound has a methoxy group instead of a chlorine atom, which can affect its chemical reactivity and biological activity.
4-Bromo-N-phenylpicolinamide: The presence of a bromine atom instead of chlorine can influence its physical properties and reactivity.
N-Phenylpicolinamide: Lacks the halogen substituent, which can result in different chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-phenylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAWSPZTRRBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296950 | |
Record name | 4-Chloro-N-phenylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133928-61-7 | |
Record name | 4-Chloro-N-phenylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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